Retained Potency Against Chloroquine-Resistant Plasmodium falciparum Strains
AQ-13 demonstrates in vitro potency against chloroquine-resistant P. falciparum strains comparable to chloroquine's activity against chloroquine-susceptible strains, a property not shared by chloroquine itself [1]. This differentiation is structural in origin: AQ-13 possesses a shortened diaminoalkane side chain that circumvents the resistance mechanism conferred by PfCRT mutations [2].
| Evidence Dimension | In vitro antimalarial activity against chloroquine-resistant P. falciparum strains |
|---|---|
| Target Compound Data | IC50 values similar to chloroquine against chloroquine-susceptible strains (exact values not reported in source; retained potency against resistant strains is explicitly documented) |
| Comparator Or Baseline | Chloroquine: inactive against chloroquine-resistant P. falciparum strains |
| Quantified Difference | Qualitative difference: active vs. inactive |
| Conditions | In vitro culture of chloroquine-resistant P. falciparum strains |
Why This Matters
This retained activity enables research on 4-aminoquinoline pharmacology in resistant malaria models where chloroquine is ineffective, offering a structurally related tool compound for mechanism-of-action studies.
- [1] Krogstad DJ, De D, Chen L, et al. Drugs active against chloroquine resistant malaria. NIH Grant 5P51RR000164-36S1. 1997-1998. View Source
- [2] Mengue JB, Held J, Kremsner PG. AQ-13 - an investigational antimalarial drug. Expert Opin Investig Drugs. 2019;28(3):217-222. doi:10.1080/13543784.2019.1560419. View Source
